molecular formula C8H6N2O2 B1357803 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-81-6

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1357803
CAS No.: 61619-81-6
M. Wt: 162.15 g/mol
InChI Key: DMWLQMYOBOOAFQ-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a furan ring fused to a pyrazole ring with an aldehyde functional group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of furfural with hydrazine derivatives under controlled conditions. One common method includes the cyclization of furfural hydrazone, which is formed by the condensation of furfural with hydrazine hydrate. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yields and purity of the final product, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(2-Furyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2-Furyl)-1H-pyrazole-4-methanol.

    Substitution: 3-(2-Bromo-furyl)-1H-pyrazole-4-carbaldehyde or 3-(2-Nitro-furyl)-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)acrylic acid: Another furan derivative with applications in sustainable chemical synthesis.

    5-(2-Furyl)-1H-pyrazole-4-carbaldehyde: A structural isomer with similar reactivity but different biological activity.

    2-(2-Furyl)-1H-pyrazole-4-carbaldehyde: A positional isomer with distinct chemical properties.

Uniqueness

3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the furan and pyrazole rings, which imparts distinct reactivity and biological activity compared to its isomers and other furan derivatives. This makes it a valuable compound for the development of novel pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWLQMYOBOOAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605440
Record name 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61619-81-6
Record name 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research paper mentions "chitosan Schiff bases". What is the relevance of 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde in this context?

A1: While the specific synthesis procedure for the chitosan Schiff bases isn't detailed in the abstract, it's highly likely that 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde acts as a key building block. Schiff bases are formed by the reaction of an aldehyde with a primary amine. Chitosan, a natural polymer derived from chitin, possesses primary amine groups. Therefore, 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde, being an aldehyde, can react with these amine groups on chitosan to form a Schiff base []. This modification with a furan-pyrazole moiety could introduce new properties to the chitosan, potentially enhancing its biological activity or facilitating the complexation with silver nanoparticles (AgNPs) as described in the paper's title.

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